N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
CAS No.: 1024502-93-9
VCID: VC7445773
Molecular Formula: C18H17F2NO
Molecular Weight: 301.337
* For research use only. Not for human or veterinary use.

Description |
N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound with the CAS number 1024502-93-9. It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This compound is characterized by its unique structure, featuring a cyclopentane ring and halogenated phenyl groups, making it a potential candidate for various applications in medicinal chemistry and pharmacology. Synthesis and Chemical ReactionsThe synthesis of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves several key steps, including the reaction of appropriate precursors such as amines and carboxylic acid derivatives. The specific conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity.
Biological and Medicinal ApplicationsWhile specific biological activities of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The presence of fluorine atoms generally enhances biological activity and stability, making such compounds valuable for drug development. Similar Compounds
Research Findings and Future DirectionsResearch on N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is limited, but its structural similarity to other carboxamides suggests potential applications in drug development. Future studies could focus on synthesizing derivatives with modified functional groups to enhance biological activity.
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1024502-93-9 | ||||||||||||||||||||||||
Product Name | N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | ||||||||||||||||||||||||
Molecular Formula | C18H17F2NO | ||||||||||||||||||||||||
Molecular Weight | 301.337 | ||||||||||||||||||||||||
IUPAC Name | N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22) | ||||||||||||||||||||||||
Standard InChIKey | UCCKJGBPHXBTSK-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F | ||||||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||||||
PubChem Compound | 5235692 | ||||||||||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume